N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMPJSKHRQFLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid and solvents like ethanol or acetic acid .
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields . Additionally, the process may involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations:
Heterocyclic Core Differences: The target compound’s 1,3,4-oxadiazole core contrasts with tetrazole (CAS 483993-11-9) and triazole () analogs. Tetrazole-containing compounds (e.g., ) exhibit auxin/cytokinin-like activity, suggesting that replacing tetrazole with oxadiazole might alter bioactivity profiles.
Substituent Effects :
- The 4-fluorophenyl group in the target compound differs from the 4-methoxyphenyl group in CAS 483993-11-8. Fluorine’s electron-withdrawing nature may reduce electron density at the aromatic ring compared to methoxy’s electron-donating effect, influencing interactions with biological targets .
- Arylurea derivatives () with halogen or methoxy substituents show enhanced plant growth activity, suggesting substituent choice critically modulates efficacy .
Biological Activity Trends :
- Thiosemicarbazides () and tetrazole-urea hybrids () demonstrate plant growth promotion at low concentrations, whereas oxadiazole derivatives () are often synthesized for structural exploration rather than explicit bioactivity. This highlights the importance of functional group selection in agrochemical design .
Physicochemical Properties
- Hydrogen Bonding: The propanamide moiety provides two H-bond donors (NH and carbonyl), similar to tetrazole-urea hybrids (), which may facilitate interactions with enzymes or receptors .
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound belonging to the oxadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.4 g/mol. The structure features an oxadiazole ring that contributes to its unique chemical properties, making it a candidate for various biological applications.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and may contribute to its anticancer properties.
- Receptor Interaction : The oxadiazole ring and fluorophenyl group allow for interactions with various receptors and proteins, modulating their activity and leading to significant biological effects such as anti-inflammatory and antimicrobial actions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases.
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies show that it can induce apoptosis in cancer cells by disrupting critical signaling pathways. Its ability to inhibit tumor growth has been documented in various cancer cell lines, highlighting its therapeutic potential.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in detail:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, indicating potent activity against breast cancer cells.
- Reference : PubChem .
-
Antimicrobial Efficacy Study :
- Objective : To assess the antibacterial properties against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Reference : BenchChem .
Comparative Analysis
To better understand the efficacy of this compound, a comparison with similar oxadiazole derivatives is essential:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Effective against various bacteria | Significant cytotoxicity in cancer cell lines |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole | Similar structure | Moderate activity | Moderate cytotoxicity |
| 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3-trifluoropropen-1-yl)-5-fluoro-pyrazole | Similar structure | Low activity | Low cytotoxicity |
Q & A
Q. What are the established synthetic routes for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide, and what reaction conditions optimize yield?
The compound is synthesized via multi-step organic reactions, typically starting with the formation of the 1,3,4-oxadiazole ring. A common approach involves cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., concentrated H2SO4 or POCl3). Subsequent coupling with 3-phenylpropanoyl chloride in the presence of a base (e.g., triethylamine) yields the final product. Optimization includes controlling reaction temperature (60–80°C) and using anhydrous solvents to minimize side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons) and fluorophenyl group (δ 7.3–7.7 ppm).
- X-ray Crystallography : Resolves spatial arrangements, bond angles, and non-covalent interactions (e.g., π-π stacking between phenyl groups) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm<sup>-1</sup>, C-F stretch at ~1220 cm<sup>-1</sup>) .
Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?
Initial screening involves:
- Enzyme Inhibition Assays : Urease, lipoxygenase (LOX), and α-glucosidase inhibition using spectrophotometric methods (IC50 values reported) .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HepG2, Caco-2) to determine IC50.
- Antimicrobial Activity : Agar dilution or microbroth dilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?
Key modifications include:
- Oxadiazole Ring Substitution : Replacing the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) improves urease inhibition .
- Propanamide Chain Variation : Introducing heterocycles (e.g., furan, thiazole) enhances anticancer activity by modulating lipophilicity and target binding .
- Fluorophenyl Position : Meta-substitution on the phenyl ring increases metabolic stability compared to para-substitution .
Q. What mechanistic hypotheses explain its anticancer activity, and how are they validated?
Proposed mechanisms include:
- Kinase Inhibition : Suppression of EGFR and CDK2 kinases, validated via competitive binding assays and molecular docking studies .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation in treated cells .
- DNA Intercalation : Fluorescence quenching assays with ethidium bromide demonstrate DNA binding affinity .
Q. How can contradictory bioactivity data across different assays be resolved?
Contradictions (e.g., high cytotoxicity but low enzyme inhibition) are addressed by:
- Dose-Response Repetition : Ensuring IC50 values are consistent across multiple replicates.
- Off-Target Profiling : Screening against unrelated enzymes (e.g., cytochrome P450) to rule out non-specific effects .
- Computational Modeling : Molecular dynamics simulations to predict binding modes and selectivity .
Q. What strategies improve the compound’s stability under physiological conditions?
- pH Stability Studies : Incubating the compound in buffers (pH 2–9) and analyzing degradation via HPLC .
- Prodrug Design : Masking the propanamide group with ester linkages to enhance plasma stability .
- Excipient Screening : Co-formulating with cyclodextrins to prevent aggregation in aqueous media .
Q. How are in silico tools integrated into experimental design for derivative synthesis?
- QSAR Modeling : Using descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity .
- Docking Simulations : Identifying target proteins (e.g., EGFR) for rational analog design .
- ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetic properties pre-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
